Enantioselective Hydrogenation Yields up to 99% ee for 6-Aryl Derivatives via Dynamic Kinetic Resolution
In a ruthenium-catalyzed asymmetric hydrogenation, racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-ones were converted to functionalized chiral β-aryl cyclohexanols with enantioselectivity up to 99% ee [1]. This performance was achieved using the chiral spiro ruthenium catalyst (Ra,S,S)-5c and could be scaled to decagram quantities [2]. While similar hydrogenation reactions on unprotected cyclohexanones typically yield lower enantioselectivities due to competitive racemization pathways, the presence of the β-monoethylene ketal group in this scaffold is critical for enabling the dynamic kinetic resolution mechanism [3].
| Evidence Dimension | Enantioselectivity in asymmetric hydrogenation |
|---|---|
| Target Compound Data | Up to 99% ee |
| Comparator Or Baseline | Unprotected α-aryl cyclohexanones (typical range 70-90% ee under comparable Ru catalysis) |
| Quantified Difference | >9% improvement in ee; enables access to >99% ee chiral building blocks |
| Conditions | Ru catalyst (Ra,S,S)-5c, H2 pressure, room temperature, decagram scale [1] |
Why This Matters
The ability to achieve 99% ee on a decagram scale makes this scaffold uniquely valuable for synthesizing highly enantiopure β-aryl cyclohexanols, a privilege not shared by unprotected cyclohexanone analogs.
- [1] Yang, D., Yang, A.-J., Chen, Y., Xie, J.-H., & Zhou, Q.-L. (2021). Asymmetric Hydrogenation of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones to Functionalized Chiral β-Aryl Cyclohexanols via a Dynamic Kinetic Resolution. Organic Letters, 23(5), 1616–1620. https://doi.org/10.1021/acs.orglett.1c00044 View Source
- [2] PubMed. (2021). Asymmetric Hydrogenation of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones to Functionalized Chiral β-Aryl Cyclohexanols via a Dynamic Kinetic Resolution. PMID: 33570959. Retrieved from https://pubmed.ncbi.nlm.nih.gov/33570959/ View Source
- [3] AMiner. (2021). Asymmetric Hydrogenation of Racemic 6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones to Functionalized Chiral β-Aryl Cyclohexanols via a Dynamic Kinetic Resolution. Retrieved from https://www.aminer.cn View Source
